Cas no 1500633-65-7 (5-{bicyclo3.1.0hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid)

5-{Bicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a 1,2,4-oxadiazole core functionalized with a carboxylic acid group at the 3-position and a bicyclo[3.1.0]hexane moiety at the 5-position. This structure confers unique physicochemical properties, including enhanced rigidity and stereochemical complexity, which are advantageous in medicinal chemistry and drug design. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity, while the bicyclo[3.1.0]hexane scaffold introduces constrained three-dimensional geometry, potentially improving target selectivity. The carboxylic acid group allows for further derivatization or salt formation, enhancing solubility and bioavailability. This compound is of interest as a versatile intermediate for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its balanced lipophilicity and polarity make it suitable for optimizing pharmacokinetic profiles in lead optimization studies.
5-{bicyclo3.1.0hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid structure
1500633-65-7 structure
Product Name:5-{bicyclo3.1.0hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid
CAS No:1500633-65-7
MF:C9H10N2O3
MW:194.187302112579
CID:5714993
PubChem ID:81637178
Update Time:2025-07-02

5-{bicyclo3.1.0hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1500633-65-7
    • 5-(BICYCLO[3.1.0]HEXAN-6-YL)-1,2,4-OXADIAZOLE-3-CARBOXYLICACID
    • 5-{bicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid
    • EN300-1119996
    • 5-(BICYCLO[3.1.0]HEXAN-6-YL)-1,2,4-OXADIAZOLE-3-CARBOXYLIC ACID
    • AKOS020216685
    • 1,2,4-Oxadiazole-3-carboxylic acid, 5-bicyclo[3.1.0]hex-6-yl-
    • 5-{bicyclo3.1.0hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid
    • Inchi: 1S/C9H10N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5(4)6/h4-6H,1-3H2,(H,12,13)
    • InChI Key: UIUMEIWTMIVIBU-UHFFFAOYSA-N
    • SMILES: O1C(C2C3CCCC32)=NC(C(=O)O)=N1

Computed Properties

  • Exact Mass: 194.06914219g/mol
  • Monoisotopic Mass: 194.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 76.2Ų

Experimental Properties

  • Density: 1.455±0.06 g/cm3(Predicted)
  • Boiling Point: 394.4±25.0 °C(Predicted)
  • pka: 2.87±0.10(Predicted)

5-{bicyclo3.1.0hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>

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Additional information on 5-{bicyclo3.1.0hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid

Introduction to 5-{bicyclo3.1.0hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1500633-65-7)

5-{bicyclo3.1.0hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1500633-65-7, is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This molecule belongs to the oxadiazole class, a heterocyclic scaffold known for its broad spectrum of biological activities and utility in drug design. The presence of a bicyclo3.1.0hexan-6-yl substituent adds a layer of complexity to its chemical profile, making it a subject of interest for synthetic chemists and biologists alike.

The bicyclo3.1.0hexan-6-yl moiety is a fused bicyclic structure that introduces rigidity and specific spatial orientation to the molecule. This feature is particularly valuable in medicinal chemistry, as it can influence binding affinity and selectivity when interacting with biological targets. The oxadiazole ring itself is a key pharmacophore, contributing to the molecule's potential therapeutic effects through various mechanisms, including modulation of enzyme activity and interaction with cellular receptors.

Recent advancements in the study of 5-{bicyclo3.1.0hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid have highlighted its promising applications in the development of novel therapeutic agents. Research has demonstrated that this compound exhibits inhibitory activity against several enzymes and receptors implicated in inflammatory and infectious diseases. The bicyclo3.1.0hexan-6-yl group plays a crucial role in determining the molecule's binding properties, allowing for precise targeting of disease-related pathways.

In particular, studies have shown that derivatives of 5-{bicyclo3.1.0hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid possess significant anti-inflammatory potential by inhibiting the activity of cyclooxygenase (COX) enzymes and other pro-inflammatory mediators. These findings are particularly relevant in the context of chronic inflammatory disorders, where selective inhibition of such pathways can lead to more effective and safer therapeutic interventions.

Moreover, the structural features of 5-{bicyclo3.1.0hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid make it an attractive candidate for further exploration in the field of antiviral research. Preliminary studies have indicated that this compound can interfere with viral replication by disrupting essential viral enzymes or protein-protein interactions. The bicyclo3.1.0hexan-6-yl substituent is believed to enhance the molecule's ability to penetrate cellular membranes, thereby improving its bioavailability and efficacy.

The synthesis of 5-{bicyclo3.1.0hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid presents unique challenges due to its complex structural framework. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cyclizations and cross-coupling reactions have been instrumental in constructing the desired bicyclo3.1.0hexan-6-yl moiety with high precision and yield.

From a computational chemistry perspective, molecular modeling studies have provided valuable insights into the interactions between 5-{bicyclo3.1.0hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid and its biological targets. These simulations have helped identify key binding pockets and optimized analogs for improved potency and selectivity. The integration of experimental data with computational predictions has been crucial in refining the structure-function relationships of this compound.

The pharmacokinetic properties of 5-{bicyclo3.1.0hexan-6-y}l)-1,2,4 oxadiazole - 3 - carboxylic acid are also under active investigation to ensure its suitability for clinical applications . Studies have focused on evaluating its solubility , stability , metabolism , and excretion profiles . These parameters are critical for determining dosing regimens , formulation strategies , and potential side effects .

In conclusion , 5-{bicyclo 3 . 1 . 0 hex an - 6 - yl } - 1 , 2 , 4 - ox adia z ol e - 3 - car box y l ic ac id ( C A S N o . 15 0 06 33 - 65 - 7 ) represents a significant advancement in medicinal chemistry with diverse therapeutic implications . Its unique structural features , coupled with promising biological activities , make it a compelling candidate for further research and development . As our understanding of its mechanisms of action continues to grow , this compound holds great potential for addressing various human health challenges.

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